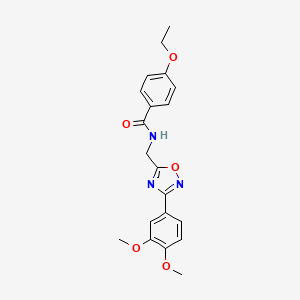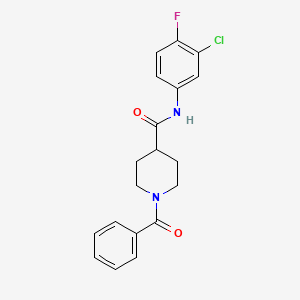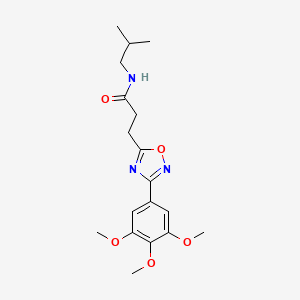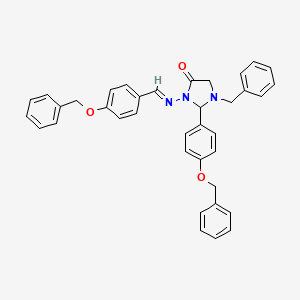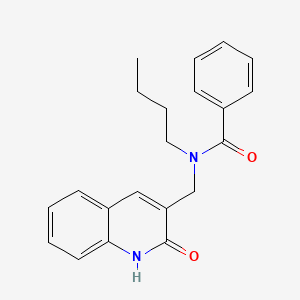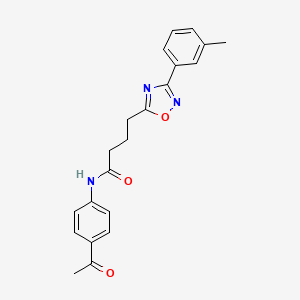
N-(4-acetylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various applications in the field of biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. It has also been found to have anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory activity by inhibiting the production of certain inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-acetylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its unique structure and properties. It has been found to have a high fluorescence quantum yield, which makes it a promising candidate for use as a fluorescent probe. It has also been found to have good solubility in various solvents, which makes it easy to work with in lab experiments. However, one of the limitations of using this compound is its relatively high cost compared to other compounds that have similar properties.
Direcciones Futuras
There are several future directions for research on N-(4-acetylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of its potential use as a photosensitizer for photodynamic therapy. Additionally, more research is needed to fully understand its mechanism of action and potential applications in the field of biochemistry and pharmacology.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the condensation reaction of 4-acetylphenylhydrazine and 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with butanoyl chloride. The reaction is carried out in the presence of a base catalyst such as triethylamine or pyridine. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential use in various scientific research applications. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-14-5-3-6-17(13-14)21-23-20(27-24-21)8-4-7-19(26)22-18-11-9-16(10-12-18)15(2)25/h3,5-6,9-13H,4,7-8H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJHCYWTZLMEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

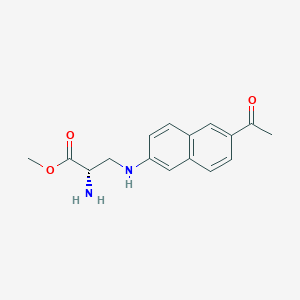
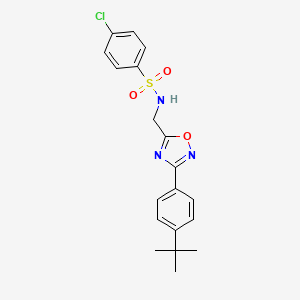

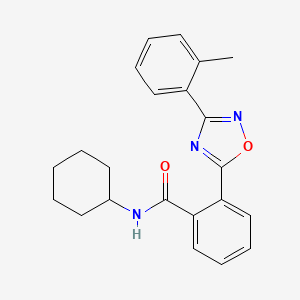
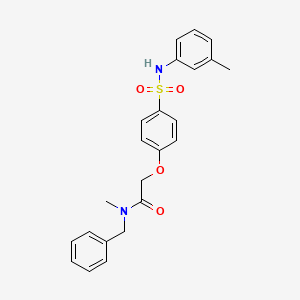
![3,4,5-triethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698110.png)
